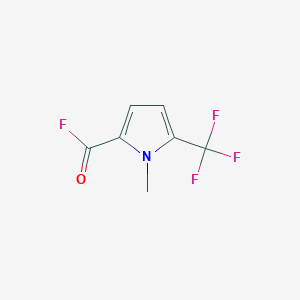
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl fluoride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole with a fluorinating agent such as carbonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as lithiation, electrophilic trapping, and distillation to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are employed to optimize the reaction conditions and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
Uniqueness
1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
170693-22-8 |
|---|---|
Formule moléculaire |
C7H5F4NO |
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
Clé InChI |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
SMILES canonique |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Synonymes |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















